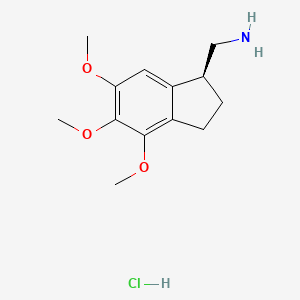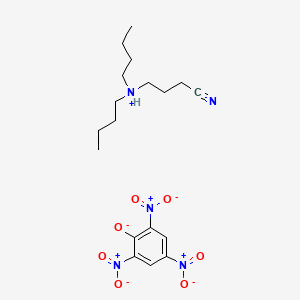
Butyronitrile, 4-(dibutylamino)-, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyronitrile, 4-(dibutylamino)-, picrate is a chemical compound with the molecular formula C18H27N5O7 It is a derivative of butyronitrile, where the butyronitrile is substituted with a dibutylamino group and further complexed with picrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-(dibutylamino)-, picrate typically involves the reaction of 4-(dibutylamino)butyronitrile with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(dibutylamino)butyronitrile} + \text{picric acid} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyronitrile, 4-(dibutylamino)-, picrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Butyronitrile, 4-(dibutylamino)-, picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyronitrile, 4-(dibutylamino)-, picrate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
4-(dibutylamino)butyronitrile: The parent compound without the picrate complex.
Picric acid: An aromatic compound with the formula C6H3N3O7, known for its explosive properties.
Uniqueness
Butyronitrile, 4-(dibutylamino)-, picrate is unique due to the combination of the dibutylamino group and the picrate complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desired.
Properties
CAS No. |
73747-28-1 |
|---|---|
Molecular Formula |
C18H27N5O7 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
dibutyl(3-cyanopropyl)azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C12H24N2.C6H3N3O7/c1-3-5-10-14(11-6-4-2)12-8-7-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-12H2,1-2H3;1-2,10H |
InChI Key |
CHLOOOFCNOZETE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCC#N.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


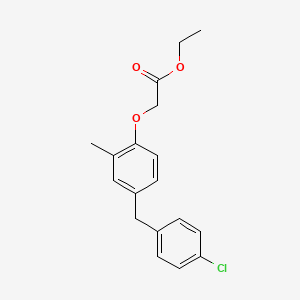
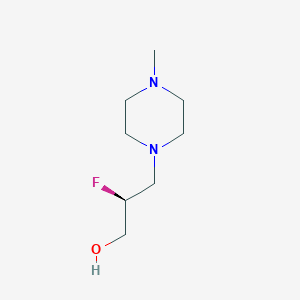
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
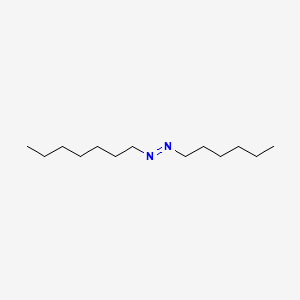
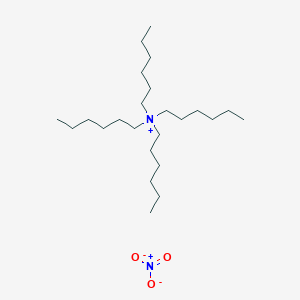
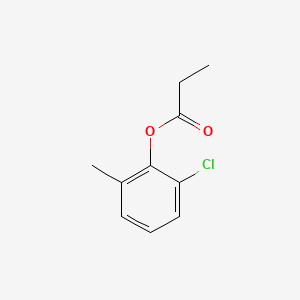
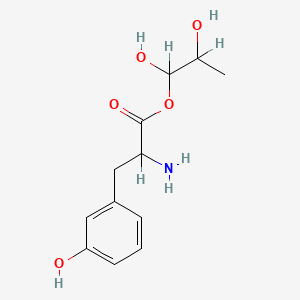
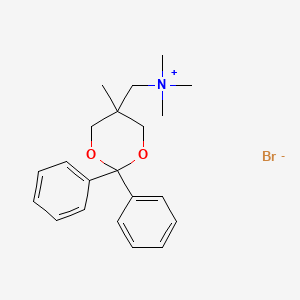

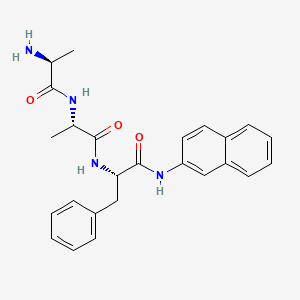
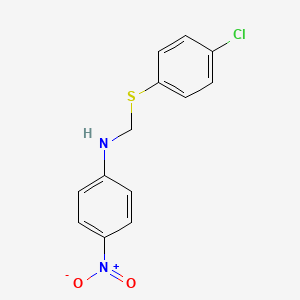
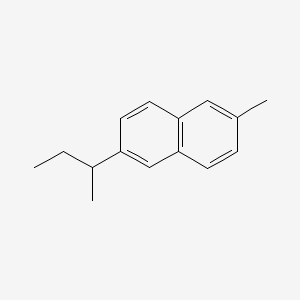
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
